2-Azetidinomethyl-2'-methoxybenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

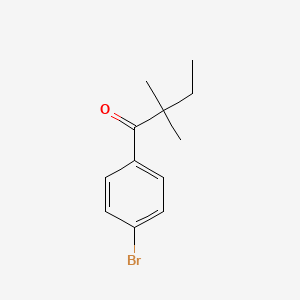

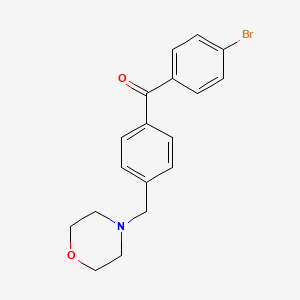

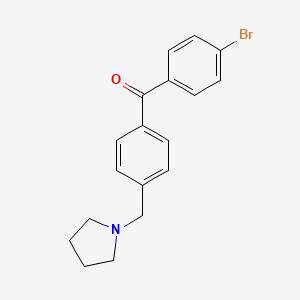

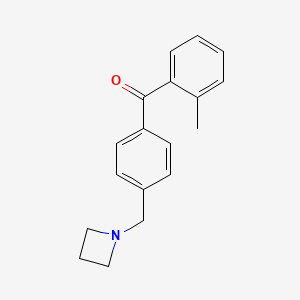

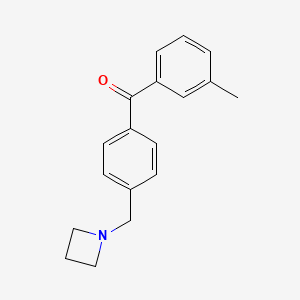

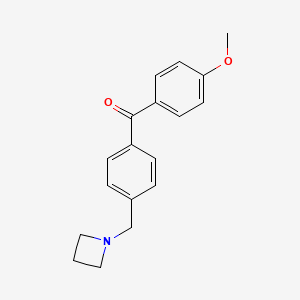

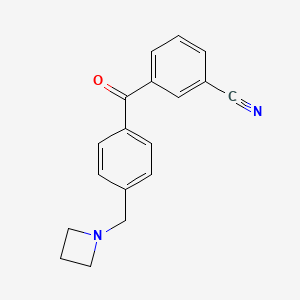

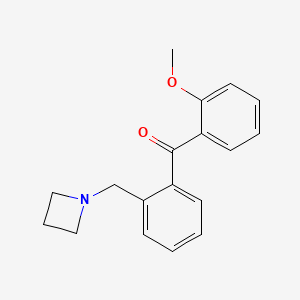

2-Azetidinomethyl-2’-methoxybenzophenone is a chemical compound with the molecular formula C18H19NO2 . It has a molecular weight of 281.3 g/mol . The IUPAC name for this compound is [2- (azetidin-1-ylmethyl)phenyl]- (2-methoxyphenyl)methanone .

Molecular Structure Analysis

The molecular structure of 2-Azetidinomethyl-2’-methoxybenzophenone consists of a benzophenone core with a methoxy group attached to one of the phenyl rings and an azetidinomethyl group attached to the other phenyl ring . The exact mass of the molecule is 281.141578849 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Azetidinomethyl-2’-methoxybenzophenone include a molecular weight of 281.3 g/mol, a XLogP3-AA value of 3.2, and a topological polar surface area of 29.5 Ų . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and five rotatable bonds . The complexity of the molecule is 353 .

Scientific Research Applications

Application in Toxicology

Field

This application falls under the field of Toxicology .

Methods of Application

In this study, a liquid chromatography–tandem mass spectrometry method was developed and validated to quantitate free (unconjugated) HMB and DHB, and total (combined conjugated and unconjugated) HMB, DHB, THB and 2,5-DHMB .

Results or Outcomes

All determined analyte concentrations increased with increasing dose and were significantly higher than the controls at both timepoints. All the total analytes were quantified in all plasma samples and total concentrations were considerably higher than free, suggesting extensive conjugation .

Application in Polymer Research

Field

This application falls under the field of Polymer Research .

Summary of the Application

The paper studies the synthesis and the characteristics of polyurethane elastomers that include in the main polymer chain various amounts of 2,2′-dihydroxy-4-methoxybenzophenone, an organic sunscreen compound .

Methods of Application

The structure and bonding of the different functional groups were evaluated by Fourier transform infrared spectroscopy. The thermal properties of the polyurethane films were investigated by thermogravimetric analysis in air atmosphere .

Results or Outcomes

The research has demonstrated that introducing methoxybenzophenone moieties into the backbone of the polyurethane chain not only improved the thermal stability, but has also proved to be efficient against the photo-aging by preserving mechanical properties after UV irradiation .

Application in UV Protection

Field

This application falls under the field of Material Science .

Summary of the Application

The paper studies the synthesis and the characteristics of polyurethane elastomers that include in the main polymer chain various amounts of 2,2′-dihydroxy-4-methoxybenzophenone, an organic sunscreen compound. The inclusion of the 2,2′-dihydroxy-4-methoxybenzophenone in the main polyurethane chain has improved the lifespan of these polyurethanes exposed to UV radiation .

Results or Outcomes

The results showed that the increase of the 2,2′-dihydroxy-4-methoxybenzophenone amount incorporated into the polymer increases the maximum decomposition temperature and the amount of char residue. Changes in the film surface morphology, induced by UV radiation, were studied by contact angle measurements and scanning electron microscopy .

properties

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-21-17-10-5-4-9-16(17)18(20)15-8-3-2-7-14(15)13-19-11-6-12-19/h2-5,7-10H,6,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSIBDSAVRAREP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643689 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azetidinomethyl-2'-methoxybenzophenone | |

CAS RN |

898754-35-3 |

Source

|

| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.